Methyl 2-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)hydrazinecarboxylate
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Description
Methyl 2-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)hydrazinecarboxylate is a useful research compound. Its molecular formula is C15H18N4O6 and its molecular weight is 350.331. The purity is usually 95%.
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Biological Activity
Methyl 2-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)hydrazinecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a hydrazinecarboxylate moiety linked to a pyrrolidine and a dihydrobenzo[b][1,4]dioxin group. The molecular formula is C15H18N4O4, with a molecular weight of approximately 318.33 g/mol.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit significant antiviral activities. For instance, derivatives with similar scaffolds have shown efficacy against HIV and other viral infections at low concentrations (EC50 values typically below 150 µM) without significant cytotoxicity (CC50 > 500 µM) .
Anticancer Activity
Studies have also reported that hydrazine derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways. For example, certain hydrazone derivatives have been noted to inhibit tumor growth in various cancer models .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing hydrazine groups often act as enzyme inhibitors, affecting pathways crucial for viral replication and cancer cell proliferation.
- Apoptosis Induction : The interaction with cellular pathways may lead to programmed cell death in malignant cells.
- Antioxidant Activity : Some studies suggest that related compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
Case Study 1: Anti-HIV Activity
A study conducted on a series of compounds based on the hydrazine scaffold demonstrated promising anti-HIV activity. The most effective compound showed an EC50 value of 75 µM, indicating strong inhibition of viral replication without cytotoxic effects .
Case Study 2: Anticancer Efficacy
In another investigation, a derivative similar to this compound was tested against various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis at concentrations as low as 50 µM .
Data Tables
Activity | EC50 (µM) | CC50 (µM) | Cell Line Tested |
---|---|---|---|
Anti-HIV | 75 | >500 | HIV-infected T-cells |
Anticancer (e.g., MCF7) | 50 | >200 | Breast cancer cell line |
Properties
IUPAC Name |
methyl N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O6/c1-23-15(22)18-17-14(21)16-9-6-13(20)19(8-9)10-2-3-11-12(7-10)25-5-4-24-11/h2-3,7,9H,4-6,8H2,1H3,(H,18,22)(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEOGDJSZCBBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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